molecular formula C9H21N3 B13907085 (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine

Cat. No.: B13907085
M. Wt: 171.28 g/mol
InChI Key: RRWRXJJLKAEXHN-VIFPVBQESA-N
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Description

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine (CAS 1218442-66-0) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C9H21N3 and a molecular weight of 171.28 g/mol . Piperidine derivatives serve as crucial synthetic building blocks for drug design, with applications spanning more than twenty classes of pharmaceuticals . The specific stereochemistry of the (S)-enantiomer makes this compound particularly valuable for developing stereoselective pharmacologically active agents. The piperidine moiety is a fundamental structural element in many biologically active compounds and represents one of the most important synthetic fragments in the pharmaceutical industry . Piperidine-containing compounds demonstrate remarkable binding properties toward various biological targets, with research indicating the piperidine structure is a critical element for dual H3/sigma-1 receptor activity, which may enhance therapeutic efficacy in neurological disorders . This chiral amine serves as a key intermediate in structure-based drug design programs, particularly for developing renin inhibitors and other therapeutically relevant targets. As a versatile synthetic intermediate, this compound enables researchers to explore structure-activity relationships through further functionalization of the amine group and incorporation into more complex molecular architectures. The compound is provided with high chemical purity for research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

(3S)-1-[2-(dimethylamino)ethyl]piperidin-3-amine

InChI

InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m0/s1

InChI Key

RRWRXJJLKAEXHN-VIFPVBQESA-N

Isomeric SMILES

CN(C)CCN1CCC[C@@H](C1)N

Canonical SMILES

CN(C)CCN1CCCC(C1)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or functionalization of the piperidine ring with the desired stereochemistry at the 3-position.
  • Introduction of the 2-(dimethylamino)ethyl substituent at the nitrogen atom of the piperidine.
  • Control of stereochemistry to obtain the (S)-enantiomer.

Stereoselective Synthesis of the Piperidine Core

Recent advances in piperidine synthesis provide several routes to obtain stereodefined piperidine derivatives:

  • Intramolecular Cyclizations: Acid-mediated stereoselective intramolecular cyclizations of enones or amides can yield piperidinones with controlled stereochemistry. For example, Sutherland et al. demonstrated a 6-endo-trig cyclization to obtain trans-piperidinones with a diastereomeric ratio up to 3:1, which can be further manipulated to the desired stereoisomer.

  • Reductive Amination and Cyclization: Double reductive amination methods enable the formation of piperidines from dialdehydes and amines with high selectivity. Jiang et al. reported ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde and aniline derivatives, providing stereocontrolled piperidines.

  • Diastereoselective Mannich Reactions: Amino acetals prepared by the nitro-Mannich reaction undergo diastereoselective reductive cyclization to piperidines, preserving stereochemistry.

  • Desymmetrization Approaches: Selective lactam formation enables desymmetrization of symmetrical precursors to yield stereochemically defined piperidines.

Introduction of the 2-(Dimethylamino)ethyl Side Chain

The 2-(dimethylamino)ethyl substituent is typically introduced through alkylation or reductive amination using appropriate amines or aminoalkyl reagents:

  • Coupling with Aminoethylpiperidine: As demonstrated in a synthesis of related compounds, coupling of an acid intermediate with 1-(2-aminoethyl)piperidine under amide bond-forming conditions yields the desired amino-substituted piperidine derivative.

  • Reductive Amination: Reductive amination of piperidin-3-one derivatives with dimethylaminoethylamine or its equivalents can install the side chain at the nitrogen atom.

  • Use of N,N-Dimethylaminoethyl Acrylate Intermediates: The preparation of 3-N,N-dimethylamino ethyl acrylate via a one-pot reaction of ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions provides a useful intermediate for further transformations leading to the target compound.

Representative Synthetic Route Example

A typical synthetic route to this compound may involve the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Stereoselective cyclization Acid-mediated intramolecular cyclization of enone or amino acetal precursor Formation of stereodefined piperidinone
2 Reduction Reduction of piperidinone to piperidine Stereocontrolled piperidine core
3 Reductive amination or alkylation Reaction with dimethylaminoethylamine or equivalent under reductive amination or alkylation conditions Introduction of 2-(dimethylamino)ethyl side chain
4 Purification and stereochemical confirmation Chromatography and chiral analysis (S)-enantiomer of target compound

Industrial and Practical Considerations

  • The one-pot synthesis of 3-N,N-dimethylamino ethyl acrylate (an important intermediate) using ethyl acetate, dimethylamine, and carbon monoxide with sodium ethylate and other catalysts under controlled temperature and pressure offers an industrially viable method with high yield and low waste generation.

  • Control of stereochemistry is crucial and often achieved by choice of chiral starting materials or stereoselective cyclization steps.

  • Reductive amination steps require careful choice of reducing agents and conditions to avoid racemization or side reactions.

Analysis of Preparation Methods

Methodology Advantages Limitations References
Acid-mediated intramolecular cyclization High stereoselectivity; scalable Requires careful control of reaction time and conditions
Reductive amination Versatile; can install various amine substituents Sensitive to water; may require inert atmosphere
One-pot synthesis of intermediates Economical; reduces waste; suitable for industrial scale Requires high pressure and catalyst optimization
Diastereoselective Mannich reaction Good stereochemical control Limited substrate scope

Research Findings and Supporting Data

  • The stereoselective formation of piperidin-3-amine derivatives has been demonstrated with diastereomeric ratios up to 3:1 favoring the trans-isomer, which can be converted to the desired (S)-enantiomer by controlled reaction times.

  • The coupling of acid intermediates with aminoethylpiperidine derivatives yields the target compound with good yields and preserved stereochemistry.

  • Industrial preparation of dimethylaminoethyl acrylate intermediates via catalytic one-pot methods has been successfully implemented, improving cost-efficiency and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound featuring a piperidine ring with dimethylaminoethyl and amine groups at the 1 and 3 positions, respectively. It is of interest for applications in medicinal chemistry as a scaffold for therapeutic agents.

Scientific Research Applications

This compound and similar compounds have demonstrated varied biological activities, including interactions with biological targets.

Potential Applications:

  • Medicinal Chemistry Due to its unique structure, it can serve as a scaffold in drug development.
  • Inhibitors of GlyT1 3-Amido-3-aryl-piperidines, a class of GlyT1 inhibitors, have shown promise in treating schizophrenia by addressing negative and cognitive symptoms .
  • Anti-RSV Agents Derivatives with a piperidine ring have demonstrated good anti-RSV activities . The piperidine ring plays a crucial role in controlling the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and the plane of the amide bond, allowing effective interaction with the RSV F protein .
  • Cancer Therapy Piperidine derivatives have demonstrated potential anticancer activity .
  • Synthesis of complex molecules It serves as a building block in creating complex molecules and as a reagent in chemical reactions.
  • Study of biological activities It is studied for potential biological activities, including interactions with enzymes and receptors.
  • Drug development It is explored for potential therapeutic applications, such as in developing new drugs or treatments.
  • Production of specialty chemicals It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds.

Mechanism of Action

The mechanism of action of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine Cores

a) (S)-1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine
  • Molecular Formula : C₁₁H₂₅N₃
  • Key Features: Shares the piperidin-3-amine core and a 2-aminoethyl substituent but includes additional isopropyl and methyl groups on the tertiary amine.
  • Its molecular weight (199.34 g/mol) is higher, which may affect pharmacokinetic properties like diffusion rates .
b) (3S)-Piperidin-3-amine dihydrochloride
  • Molecular Formula : C₅H₁₃N₂·2HCl
  • Key Features: A simpler analog lacking the dimethylaminoethyl chain.
  • Comparison: The absence of the dimethylaminoethyl group reduces basicity (pKa ~11.06) compared to the target compound, which likely has a higher pKa due to the additional dimethylamino group. This difference impacts solubility and membrane permeability .
c) 1-Ethylpiperidin-3-amine derivatives
  • Example : (S)-1-Ethylpiperidin-3-amine (C₇H₁₆N₂).
  • Key Features: Substituted with an ethyl group instead of dimethylaminoethyl.
  • Comparison: The ethyl group is less polar than dimethylaminoethyl, leading to lower solubility in aqueous media. The pKa of 11.06 (predicted) is comparable to the target compound but lacks the dimethylamino group’s electron-donating effects .

Compounds with Dimethylaminoethyl Functional Groups

a) Desvenlafaxine Succinate
  • Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄ (monohydrate).
  • Key Features: Contains a dimethylaminoethyl group attached to a cyclohexanol-phenol backbone.
  • Comparison: While both compounds share the dimethylaminoethyl moiety, desvenlafaxine’s aromatic and cyclohexanol groups enable serotonin-norepinephrine reuptake inhibition (SNRI) activity. The target compound’s piperidine core may favor different pharmacological targets, such as sigma receptors or ion channels .
b) Sumatriptan Succinate Related Compounds
  • Example : USP Sumatriptan Succinate Related Compound A (C₂₇H₃₇N₅O₂S·C₄H₆O₄).
  • Key Features: Dimethylaminoethyl groups attached to indole rings.
  • Comparison: The indole core in sumatriptan derivatives facilitates serotonin (5-HT₁) receptor agonism, whereas the piperidine core in the target compound may interact with adrenergic or dopaminergic systems. The dimethylaminoethyl group’s role in enhancing blood-brain barrier penetration is a common feature .

Physicochemical and Functional Comparisons

Property Target Compound (S)-1-(2-Aminoethyl)-N-isopropyl-N-methylpiperidin-3-amine Desvenlafaxine Succinate (3S)-Piperidin-3-amine dihydrochloride
Molecular Weight (g/mol) 171.28 199.34 399.48 (monohydrate) 177.10 (dihydrochloride)
Key Functional Groups Dimethylaminoethyl, piperidine Aminoethyl, isopropyl-methyl, piperidine Dimethylaminoethyl, phenol Piperidine, amine
Predicted pKa ~10.5–11.5 ~10.0–11.0 ~9.5 (phenol group) 11.06
Pharmacological Target Undetermined Undetermined SNRI Undetermined
Solubility High in polar solvents Moderate (due to bulky groups) High (succinate salt) High (dihydrochloride salt)

Biological Activity

(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its interactions with various biological targets, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a dimethylaminoethyl group at the first position and an amino group at the third position. Its structural features contribute to its lipophilicity, enhancing its ability to cross the blood-brain barrier and interact with neurotransmitter systems, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • CNS Activity : The compound shows potential as a central nervous system (CNS) agent, possibly functioning as an antidepressant or anxiolytic due to its interaction with neurotransmitter receptors.
  • Anticancer Properties : Studies have suggested that derivatives of this compound may possess anticancer activity. For instance, certain piperidine derivatives have demonstrated cytotoxic effects against specific cancer cell lines, indicating a potential role in cancer therapy .
  • Antimicrobial Activity : Preliminary data suggest that related compounds exhibit antibacterial and antifungal properties. For example, some piperidine derivatives have shown effectiveness against various strains of bacteria and fungi .

The biological activity of this compound is largely attributed to its ability to interact with several key biological targets:

  • Receptor Binding : The compound interacts selectively with neurotransmitter receptors, which may mediate its CNS effects. Binding affinity studies indicate significant interactions with serotonin and dopamine receptors.
  • Enzyme Inhibition : Some studies highlight the compound's potential as an inhibitor of specific kinases involved in cellular signaling pathways, which could be relevant for its anticancer effects .

Research Findings

Recent studies have provided insights into the pharmacokinetics and toxicity profiles of this compound:

ParameterValue
LogD2.3
Solubility (μM)52
Mouse MIC (μL·min –1·mg –1)15
Rat MIC (μL·min –1·mg –1)<1
Human MIC (μL·min –1·mg –1)13

These parameters suggest favorable solubility and moderate binding affinities, making it a promising candidate for further development in therapeutic applications .

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant-like effects of various piperidine derivatives, this compound was evaluated in rodent models. Results indicated significant reductions in immobility time during forced swim tests compared to controls, suggesting potential antidepressant properties.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using FaDu hypopharyngeal tumor cells to evaluate the cytotoxicity of this compound. The compound exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin, indicating its potential as an anticancer agent .

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